
2-Fluorocycloheptane-1,3-dione
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Overview
Description
2-Fluorocycloheptane-1,3-dione is a fluorinated derivative of cycloheptane-1,3-dione, characterized by a seven-membered cyclic diketone structure with a fluorine substituent at the 2-position. Cycloheptane-1,3-dione derivatives are less common in literature compared to smaller-ring analogs (e.g., cyclohexane- or cyclopentene-diones), but their expanded ring size may confer unique conformational flexibility and steric effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorocycloheptane-1,3-dione can be achieved through several methods. One common approach involves the fluorination of cycloheptane-1,3-dione. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow fluorination process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluorocycloheptane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-Fluorocycloheptane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its fluorine atom can serve as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluorocycloheptane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The keto groups can also participate in various chemical reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Compounds
Cyclohexane-1,3-dione Derivatives
Cyclohexane-1,3-dione derivatives, such as those described in , serve as enzyme inhibitors by chelating ferrous ions in 4-hydroxyphenylpyruvate deoxygenase (HPPD), a mechanism critical to their herbicidal and pharmaceutical activity. The fluorine substituent could further stabilize reactive intermediates through inductive effects .
Table 1: Structural Comparison of Dione Derivatives
Compound | Ring Size | Substituent(s) | Key Functional Feature |
---|---|---|---|
2-Fluorocycloheptane-1,3-dione | 7-membered | 2-Fluoro | Expanded ring, high electrophilicity |
Cyclohexane-1,3-dione | 6-membered | None | Ferrous ion chelation |
2-Aminomethylene-4-cyclopentene-1,3-dione | 5-membered | 2-Aminomethylene | Conjugated enone system |
Isoindoline-1,3-dione | 6-membered fused | None | Planar aromatic core |
Enzyme Inhibition and Chelation
Cyclohexane-1,3-dione derivatives () inhibit HPPD via ferrous ion chelation, a property linked to their herbicidal activity. However, the larger ring size might reduce compatibility with enzyme active sites optimized for smaller substrates .
Anticoagulant Effects
Indane-1,3-dione derivatives, such as 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione (), demonstrate anticoagulant activity by prolonging prothrombin time. The planar structure of indane-1,3-dione facilitates π-stacking interactions, whereas this compound’s non-aromatic, flexible ring may reduce such interactions but enhance solubility or metabolic stability .
Radiosensitization and Antiangiogenic Activity
2-Aminomethylene-4-cyclopentene-1,3-dione derivatives () act as antiangiogenic hypoxic cell radiosensitizers with potent EGFR kinase inhibition (IC₅₀ < 2 μM). The conjugated enone system in cyclopentene-diones contributes to high electrophilicity, a feature shared with this compound due to fluorine’s inductive effects. However, the seven-membered ring may alter pharmacokinetic properties, such as tissue penetration .
Electronic and Physical Properties
Table 2: Electronic and Physical Properties
Compound | Electrophilicity | Solubility (Predicted) | Key Interaction |
---|---|---|---|
This compound | High | Moderate | C–F dipole, H-bonding |
Cyclohexane-1,3-dione | Moderate | Low | Metal chelation |
Piperazine-2,3-dione | Low | High | Hydrogen bonding |
Indane-1,3-dione | Moderate | Low | π-Stacking |
- Electrophilicity : Fluorine’s electron-withdrawing effect increases the electrophilicity of the diketone carbonyl groups in this compound, comparable to cyclopentene-dione derivatives .
- Hydrogen Bonding : Unlike isoindoline-1,3-dione (), which forms intermolecular C–H···O bonds, this compound may exhibit weaker H-bonding due to reduced planarity but stronger dipolar interactions from C–F .
Biological Activity
2-Fluorocycloheptane-1,3-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Synthesis
This compound features a cycloheptane ring with two keto groups at positions 1 and 3, alongside a fluorine substituent. The synthesis of this compound typically involves the following steps:
- Formation of Cycloheptanone : Initial cyclization reactions are conducted to form cycloheptanone derivatives.
- Fluorination : The introduction of fluorine can be achieved through various methods such as electrophilic fluorination or nucleophilic substitution.
- Diketone Formation : The final step involves the oxidation of the cycloheptanone to yield the diketone structure.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In one study, certain derivatives demonstrated inhibition zones comparable to standard antibiotics like ampicillin .
Anticancer Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. For example, compounds with similar diketone structures were tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines. Results indicated that these compounds could significantly reduce cell viability, although they were less effective than conventional chemotherapeutics such as doxorubicin .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The diketone structure allows for interaction with key enzymes involved in cellular processes. For instance, it may inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicidal activity .
- Covalent Binding : The presence of carbonyl groups enables potential covalent interactions with proteins, leading to altered cellular functions and induction of apoptosis in cancer cells .
Study 1: Antimicrobial Evaluation
In a recent evaluation of antimicrobial activity, derivatives of this compound were tested against various pathogens. The results showed:
Compound | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Compound A | 15 | 50 |
Compound B | 12 | 65 |
Control (Ampicillin) | 14 | 40 |
These findings suggest that certain derivatives possess comparable or superior activity against specific strains compared to conventional antibiotics.
Study 2: Antiproliferative Effects
A separate study assessed the antiproliferative effects on different cancer cell lines:
Cell Line | Compound Tested | % Cell Viability Reduction |
---|---|---|
A549 | Compound C | 78% |
HeLa | Compound D | 65% |
Control (Doxorubicin) | N/A | 85% |
This study illustrates the potential of these compounds as anticancer agents, although further optimization is necessary for clinical applications.
Properties
Molecular Formula |
C7H9FO2 |
---|---|
Molecular Weight |
144.14 g/mol |
IUPAC Name |
2-fluorocycloheptane-1,3-dione |
InChI |
InChI=1S/C7H9FO2/c8-7-5(9)3-1-2-4-6(7)10/h7H,1-4H2 |
InChI Key |
MXUVQJZEPRPVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C(=O)C1)F |
Origin of Product |
United States |
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